molecular formula C15H10FN3O4S B2830528 4-fluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 313404-31-8

4-fluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2830528
M. Wt: 347.32
InChI Key: PHKANBZTMIYJHK-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class or family (e.g., amide, ester, alkane) is also mentioned, along with any important functional groups .


Synthesis Analysis

The synthesis of an organic compound can involve multiple steps, each requiring specific reagents and conditions. The process often involves creating or modifying functional groups, and may use techniques like substitution reactions, addition reactions, or rearrangements .


Molecular Structure Analysis

The molecular structure of a compound is determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the compound’s atomic connectivity, stereochemistry, and molecular weight .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, the conditions needed for reactions to occur, and the mechanism of the reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and acidity or basicity. These properties can often be predicted from the compound’s structure and are confirmed through experiments .

Scientific Research Applications

Fluorescence and Imaging Studies

  • Development of Fluorinated Derivatives for Imaging : Fluorinated derivatives of benzothiazoles have been synthesized and evaluated for their biological properties, particularly in imaging applications. These compounds were radiolabeled and their uptake in rat brain regions showed good correlation with receptor concentration, indicating their potential for assessing dynamic changes in serotonin levels (Lang et al., 1999).

  • Fluorescent Probes for Sensing pH and Metal Cations : Benzothiazole derivatives have been used to develop fluorescent probes sensitive to pH changes and specific metal cations, showing high sensitivity and selectivity. This highlights their application in detecting changes in environmental conditions (Tanaka et al., 2001).

Synthesis and Pharmacological Evaluation

  • Synthesis for Anti-Microbial Activity : Novel benzothiazole compounds, including fluorine-substituted variants, have been synthesized and screened for antimicrobial activity. These studies contribute to the development of potential biodynamic agents with therapeutic potentials (Jagtap et al., 2010).

  • Solid-Phase Synthesis for Various Applications : The solid-phase synthesis of benzothiazole compounds, including fluorine-substituted variants, has been described. This method is suitable for creating diverse libraries of heterocycles significant in drug discovery (Lee et al., 1999).

Advanced Material Development

  • Development of Fluorogenic Chemodosimeters : Benzothiazole derivatives have been developed as fluorogenic chemodosimeters, particularly for Hg2+ selective fluorescence, demonstrating their application in environmental monitoring and analytical chemistry (Song et al., 2006).

  • Synthesis of Blue Light Emitting Compounds : Benzothiazole derivatives have been synthesized for their fluorescence efficiency, particularly in emitting blue light. This has applications in the development of new materials for optical and electronic devices (Mahadevan et al., 2014).

Safety And Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This can include looking at the compound’s toxicity, flammability, and reactivity. Safety data sheets (SDS) are often used to communicate this information .

properties

IUPAC Name

4-fluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O4S/c1-23-11-6-10(19(21)22)7-12-13(11)17-15(24-12)18-14(20)8-2-4-9(16)5-3-8/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKANBZTMIYJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide

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